TCTU

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The preparation of N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate typically involves a series of chemical reactions. The most common method is the reaction of N,N-dimethylurea with 6-chloro-1H-benzotriazole, followed by the addition of tetrafluoroboric acid to yield the final product . This process is carried out under controlled conditions to ensure the purity and stability of the compound.

Analyse Chemischer Reaktionen

N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate is primarily used in peptide coupling reactions. It facilitates the formation of amide bonds by activating carboxylic acids, making them more reactive towards nucleophilic attack by amines . This reagent is known for its high efficiency and low racemization rates, making it suitable for synthesizing complex peptides . Common reagents used in these reactions include N,N-diisopropylethylamine (DIPEA) and dimethylformamide (DMF) . The major products formed are peptides with high purity and yield.

Wissenschaftliche Forschungsanwendungen

N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate involves the activation of carboxylic acids to form highly reactive intermediates. These intermediates readily react with amines to form amide bonds . The molecular targets include carboxylic acids and amines, and the pathways involved are those related to peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate is often compared with other coupling reagents such as HBTU, HATU, and PyBOP. While all these reagents are used for peptide synthesis, N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate is known for its higher efficiency and lower racemization rates . This makes it particularly suitable for synthesizing complex peptides with high purity. Similar compounds include:

- HBTU (O-Benzotriazol-1-yl-N,N,N’,N’-tetramethyluronium hexafluorophosphate)

- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate)

- PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) .

Biologische Aktivität

TCTU, or 1-(2,4,6-trichlorophenyl) urea, is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Impact on Cellular Signaling : this compound may interfere with cellular signaling pathways. It has been observed to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study conducted by Hu et al. evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

- Cytotoxic Effects on Cancer Cells : In a laboratory study assessing the cytotoxic effects of this compound on human cancer cell lines, it was found that this compound induced apoptosis through mitochondrial pathways. This suggests potential applications in cancer therapy as an adjunct to existing treatments .

- Pharmacokinetic Studies : Research involving pharmacokinetic profiling showed that this compound is rapidly absorbed and metabolized in vivo, with a half-life suitable for therapeutic applications. This study underscores the importance of understanding the pharmacokinetics for optimizing dosing regimens in clinical settings .

Eigenschaften

IUPAC Name |

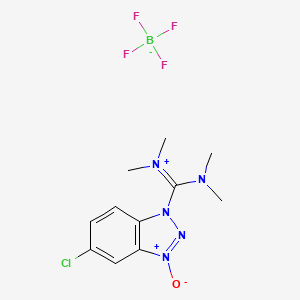

[(5-chloro-3-oxidobenzotriazol-3-ium-1-yl)-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN5O.BF4/c1-14(2)11(15(3)4)16-9-6-5-8(12)7-10(9)17(18)13-16;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUJGKYJYAQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)N1C2=C(C=C(C=C2)Cl)[N+](=N1)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClF4N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330641-16-2 |

Source

|

| Record name | TCTU | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330641-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.